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molecular formula C11H8ClFN2O2 B8556093 4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-3-fluorobenzoic acid

4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-3-fluorobenzoic acid

Cat. No. B8556093
M. Wt: 254.64 g/mol
InChI Key: JRSKVNMFRGAJFL-UHFFFAOYSA-N
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Patent
US08338434B2

Procedure details

A solution of 3-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid (196 mg, 0.89 mmol) and N-chlorosuccinimide (119 mg, 0.89 mmol) in THF (5 mL) was stirred in a sealed tube at 70° C. After 1 h, the solution was partitioned between H2O-DCM, the aqueous phase was adjusted to pH 3 and the aqueous phase was washed several times with DCM. The combined organic fractions were dried (Na2SO4), concentrated under vacuum and used directly without further purification (192 mg, 85%): LC-MS (ES) m/z=255 (M+H)+.
Quantity
196 mg
Type
reactant
Reaction Step One
Quantity
119 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[C:11]1[N:15]([CH3:16])[N:14]=[CH:13][CH:12]=1)[C:5]([OH:7])=[O:6].[Cl:17]N1C(=O)CCC1=O>C1COCC1>[Cl:17][C:12]1[CH:13]=[N:14][N:15]([CH3:16])[C:11]=1[C:10]1[CH:9]=[CH:8][C:4]([C:5]([OH:7])=[O:6])=[CH:3][C:2]=1[F:1]

Inputs

Step One
Name
Quantity
196 mg
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CC1C1=CC=NN1C
Name
Quantity
119 mg
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was partitioned between H2O-DCM
WASH
Type
WASH
Details
the aqueous phase was washed several times with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
used directly without further purification (192 mg, 85%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC=1C=NN(C1C1=C(C=C(C(=O)O)C=C1)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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